1,1-difluoro-3-isothiocyanatocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-3-isothiocyanatocyclobutane is a chemical compound with the molecular formula C5H5F2NS It is characterized by the presence of two fluorine atoms and an isothiocyanate group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoro-3-isothiocyanatocyclobutane typically involves the reaction of cyclobutane derivatives with fluorinating agents and isothiocyanate sources
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and isothiocyanation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3-isothiocyanatocyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the isothiocyanate group can be substituted by other functional groups under appropriate conditions.
Addition Reactions: The cyclobutane ring can participate in addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides, amines, and alcohols can be used in substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.
Addition Reactions: Nucleophiles like amines or thiols can add to the isothiocyanate group, while electrophiles can react with the cyclobutane ring.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated or isothiocyanate-substituted derivatives, while addition reactions can produce cyclobutane adducts with various functional groups.
Scientific Research Applications
1,1-Difluoro-3-isothiocyanatocyclobutane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated and isothiocyanate-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-difluoro-3-isothiocyanatocyclobutane involves its interaction with various molecular targets and pathways. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The fluorine atoms can also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
1,1-Difluoro-3-isothiocyanatocyclobutane can be compared with other similar compounds, such as:
1,1-Difluoro-2-isothiocyanatocyclobutane: Similar structure but with the isothiocyanate group in a different position.
1,1-Difluoro-3-isocyanatocyclobutane: Contains an isocyanate group instead of an isothiocyanate group.
1,1-Difluoro-3-thiocyanatocyclobutane: Contains a thiocyanate group instead of an isothiocyanate group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1384197-30-1 |
---|---|
Molecular Formula |
C5H5F2NS |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.